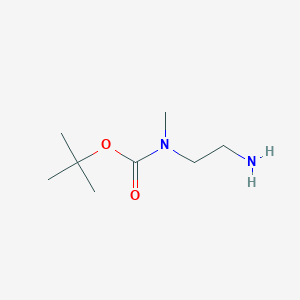

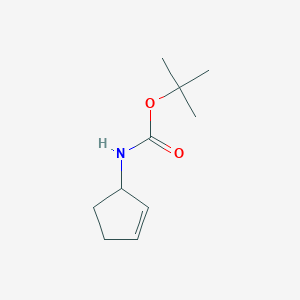

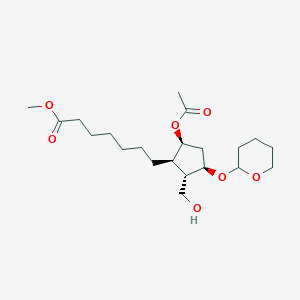

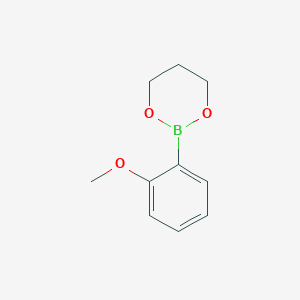

(S)-4-Benzyl-3-hexanoyl-2-oxazolidinone

概要

説明

(S)-4-Benzyl-3-hexanoyl-2-oxazolidinone is a chiral oxazolidinone derivative. Oxazolidinones are a class of compounds that have garnered interest due to their biological activities and their utility in synthetic chemistry. They serve as key intermediates in the synthesis of various pharmaceuticals and are also known for their antibacterial properties, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Synthesis Analysis

The synthesis of related oxazolidinone compounds often involves the cyclization of amino alcohols. An economically viable synthesis of (S)-4-benzyl-2-oxazolidinone, a closely related compound, has been reported using phenylalanine as a starting material. The process involves a one-pot reaction with thionyl chloride and sodium borohydride in an aqueous methanolic solution, followed by cyclization with diethyl carbonate and potassium carbonate . Another method for synthesizing oxazolidinone derivatives includes the diastereoselective asymmetric desymmetrization of 2-benzylserinols, which can lead to the formation of 4-benzyl-4-hydroxymethyl-2-oxazolidinones .

Molecular Structure Analysis

Oxazolidinone derivatives often exhibit a planar central ring structure, as seen in compounds such as (2S,4S)-3-Benzoyl-4-benzyl-2-tert-butyl-1,3-oxazolidin-5-one. The substituents on the oxazolidinone ring can influence the overall molecular conformation and the interplanar angles between aromatic groups .

Chemical Reactions Analysis

Oxazolidinones can participate in various chemical reactions due to their functional groups. They can act as intermediates in the synthesis of amino acids and other bioactive molecules. For instance, the oxazolidinone ring can be opened or modified to introduce new functional groups, which can lead to the synthesis of compounds like α-(hydroxymethyl)phenylalanine, N-Boc-α-methylphenylalanine, cericlamine, and BIRT-377 .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolidinone derivatives are influenced by their molecular structure. For example, the melting point, solubility, and optical rotation are key physical properties that can be determined for these compounds. The solubility of oxazolidinones can vary depending on the substituents attached to the ring, with some being soluble in tetrahydrofuran (THF) but poorly soluble in hexane . The stability of these compounds can also be significant, with some oxazolidinones being stable for years when stored properly .

科学的研究の応用

1. Enolization Mechanisms

Reyes-Rodríguez, Algera, and Collum (2017) explored the enolization of acylated oxazolidinones, focusing on lithium hexamethyldisilazide (LiHMDS)-mediated enolization of (+)-4-benzyl-3-propionyl-2-oxazolidinone. They identified four distinct mechanisms, highlighting the compound's reactivity and potential in synthetic chemistry applications (Reyes-Rodríguez et al., 2017).

2. Structure and Physical Properties

Dungan, Mueller-Bunz, and Rutledge (2012) focused on the structural analysis of a related compound, (2S,4S)-3-Benzoyl-4-benzyl-2-tert-butyl-1,3-oxazolidin-5-one, revealing insights into the planarity and spatial orientation of such molecules (Dungan et al., 2012).

3. Inhibition of Biofilm Formation in MRSA

Edwards, Shymanska, and Pierce (2017) discovered that 5-benzylidene-4-oxazolidinones, a structurally similar class, exhibited potent inhibition of biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA), indicating potential applications in microbial resistance management (Edwards et al., 2017).

4. Agricultural Fungicide Development

Sternberg and colleagues (2001) discussed the development of famoxadone, an oxazolidinone fungicide, demonstrating the class's utility in agricultural pathogen control (Sternberg et al., 2001).

5. Development of Novel Antimicrobial Agents

Devi and team (2013) synthesized novel oxazolidinone derivatives with potential antimicrobial applications, highlighting the compound's versatility in medicinal chemistry (Devi et al., 2013).

6. Improved Safety Profile in Antibacterial Agents

Gordeev and Yuan (2014) noted the development of a novel oxazolidinone agent, MRX-I, with high activity against Gram-positive pathogens and a reduced potential for myelosuppression and monoamine oxidase inhibition, indicating its therapeutic potential (Gordeev & Yuan, 2014).

特性

IUPAC Name |

(4S)-4-benzyl-3-hexanoyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-2-3-5-10-15(18)17-14(12-20-16(17)19)11-13-8-6-4-7-9-13/h4,6-9,14H,2-3,5,10-12H2,1H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRMYNRJBNYQKLZ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-Benzyl-3-hexanoyl-2-oxazolidinone | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。